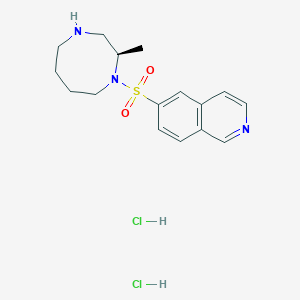

Cotosudil dihydrochloride

説明

特性

CAS番号 |

1258832-72-2 |

|---|---|

分子式 |

C16H23Cl2N3O2S |

分子量 |

392.3 g/mol |

IUPAC名 |

6-[[(2R)-2-methyl-1,4-diazocan-1-yl]sulfonyl]isoquinoline;dihydrochloride |

InChI |

InChI=1S/C16H21N3O2S.2ClH/c1-13-11-17-7-2-3-9-19(13)22(20,21)16-5-4-15-12-18-8-6-14(15)10-16;;/h4-6,8,10,12-13,17H,2-3,7,9,11H2,1H3;2*1H/t13-;;/m1../s1 |

InChIキー |

KSHARUQDBWSRFQ-FFXKMJQXSA-N |

異性体SMILES |

C[C@@H]1CNCCCCN1S(=O)(=O)C2=CC3=C(C=C2)C=NC=C3.Cl.Cl |

正規SMILES |

CC1CNCCCCN1S(=O)(=O)C2=CC3=C(C=C2)C=NC=C3.Cl.Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Cotosudil dihydrochloride typically involves the reaction of isoquinoline derivatives with sulfonyl chloride compounds under controlled conditions.

Industrial Production Methods

Industrial production of Cotosudil dihydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .

化学反応の分析

Types of Reactions

Cotosudil dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxide and sulfone derivatives.

Reduction: Thiol derivatives.

Substitution: Various substituted isoquinoline derivatives.

科学的研究の応用

Cotosudil dihydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Studied for its effects on cellular processes and signaling pathways.

Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.

作用機序

Cotosudil dihydrochloride exerts its effects by inhibiting the activity of Rho-associated protein kinase (ROCK). This inhibition leads to the modulation of various cellular processes, including cell contraction, motility, and proliferation. The compound targets the ROCK pathway, which is involved in regulating the cytoskeleton and cell shape .

類似化合物との比較

Similar Compounds

Netarsudil dihydrochloride: Another ROCK inhibitor used in the treatment of glaucoma and ocular hypertension.

Y-27632 dihydrochloride: A selective ROCK1 inhibitor with applications in cell biology and regenerative medicine.

Belumosudil: An orally available ROCK2 inhibitor with potential therapeutic effects in fibrotic diseases.

Uniqueness

Cotosudil dihydrochloride is unique due to its specific molecular structure and its ability to inhibit both ROCK1 and ROCK2 isoforms. This dual inhibition makes it a valuable tool in research and potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the standard laboratory protocols for synthesizing and characterizing Cotosudil dihydrochloride?

- Methodological Answer : Synthesis typically involves reacting the free base of Cotosudil with hydrochloric acid under controlled stoichiometric conditions (1:2 molar ratio for dihydrochloride formation) . Characterization includes nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (e.g., using methods similar to those for pseudoephedrine hydrochloride, with peak response comparisons) , and mass spectrometry for molecular weight verification. Thermogravimetric analysis (TGA) can assess stability under varying temperatures .

Q. Which analytical techniques are critical for evaluating the purity and stability of Cotosudil dihydrochloride in preclinical studies?

- Methodological Answer :

- Purity : HPLC with UV detection (e.g., 254 nm) using a C18 column and mobile phase gradients. Compare retention times and peak areas against reference standards .

- Stability : Accelerated stability studies under conditions like 40°C/75% relative humidity for 6 months. Monitor degradation products via liquid chromatography-mass spectrometry (LC-MS) .

- Crystallinity : X-ray diffraction (XRD) to confirm salt form and polymorphic consistency .

Q. What safety protocols are essential for handling Cotosudil dihydrochloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for powder handling .

- Storage : Store in airtight, light-resistant containers at 2–8°C. Label containers with hazard warnings (e.g., "Suspected Carcinogen" if applicable) .

- Waste Disposal : Neutralize aqueous solutions with sodium bicarbonate before disposing in approved biohazard waste .

Advanced Research Questions

Q. How can researchers select and validate in vivo models for studying Cotosudil dihydrochloride’s pharmacokinetics and efficacy?

- Methodological Answer :

- Model Selection : Use disease-specific models (e.g., glaucoma models for intraocular pressure studies). Rodents are common for bioavailability assessments; primates may be needed for ocular tissue distribution due to anatomical similarities to humans .

- Dosing : Optimize via staggered administration (e.g., single vs. multiple doses) and measure plasma/tissue concentrations using LC-MS .

- Validation : Compare results with positive controls (e.g., existing Rho kinase inhibitors) and use statistical tools like ANOVA to confirm significance .

Q. What strategies resolve contradictions between in vitro and in vivo data for Cotosudil dihydrochloride’s mechanism of action?

- Methodological Answer :

- Troubleshooting Bioavailability : Assess solubility (via shake-flask method) and permeability (Caco-2 cell assays). Poor in vivo efficacy may stem from low solubility, necessitating formulation adjustments (e.g., nanocrystal technology) .

- Metabolite Interference : Identify active metabolites via hepatic microsome assays and quantify their contributions using pharmacokinetic modeling .

- Tissue-Specific Effects : Conduct ex vivo tissue analyses (e.g., immunohistochemistry for target enzyme inhibition in ocular tissues) .

Q. How do researchers optimize assay conditions to study Cotosudil dihydrochloride’s enzyme inhibition kinetics?

- Methodological Answer :

- Buffer Optimization : Test pH ranges (6.5–7.5) and ionic strengths to mimic physiological conditions. Use HEPES or phosphate buffers .

- Enzyme Activity Assays : Employ fluorescence-based assays (e.g., Rho kinase inhibition using ATP analogs) with Michaelis-Menten kinetics to calculate IC50 values .

- Negative Controls : Include controls with inactive analogs to isolate nonspecific effects .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response relationships in Cotosudil dihydrochloride studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism. Report EC50/IC50 with 95% confidence intervals .

- Outlier Management : Apply Grubbs’ test to exclude anomalous data points. Use triplicate measurements to ensure reproducibility .

Q. How can researchers address batch-to-batch variability in Cotosudil dihydrochloride synthesis?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in-line pH and temperature sensors) during synthesis .

- Quality Control : Require Certificates of Analysis (CoA) with ≥99% purity and enforce strict acceptance criteria for impurities (e.g., ≤0.1% for any single unknown) .

Safety and Compliance

Q. What documentation is required for ethical approval of Cotosudil dihydrochloride studies involving animal models?

- Methodological Answer :

- Institutional Animal Care and Use Committee (IACUC) Submission : Include dose justification, humane endpoints, and anesthesia protocols .

- Acute Toxicity Data : Provide LD50 values from preliminary studies and cite analogous compounds (e.g., benzidine derivatives) if Cotosudil-specific data are lacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。